2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a thiophene ring, and a hydrazide functional group
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps:
Synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This is achieved through the reaction of carboxylic acid chloride with thiosemicarbazide, followed by thermal cyclization.
S-Alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then S-alkylated using a halogenated acetal and cesium carbonate.
Formation of the Hydrazide: The resulting compound is reacted with thiophene-2-carbaldehyde to form the final product.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide undergoes various chemical reactions:
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: Although limited, it may have applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound’s triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s potential anticancer effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent that also contains a 1,2,4-triazole ring.
Alprazolam: An anti-anxiety medication with a triazole ring.
Other Triazole Derivatives: Various other compounds with similar structures but different substituents, leading to diverse biological activities.
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is unique due to its combination of a triazole ring, a thiophene ring, and a hydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS2/c27-19(23-22-14-18-12-7-13-28-18)15-29-21-25-24-20(16-8-3-1-4-9-16)26(21)17-10-5-2-6-11-17/h1-14H,15H2,(H,23,27)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLNVKGCENJDNA-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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